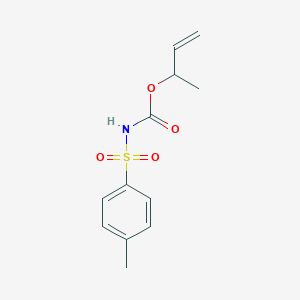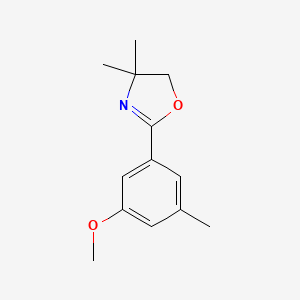
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one is an organic compound that features a dioxolane ring and a nitro group attached to a nonanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one typically involves large-scale acetalization and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitro compounds or amines.
Applications De Recherche Scientifique
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one involves its interaction with molecular targets through its nitro and dioxolane functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the dioxolane ring can participate in various chemical transformations . These interactions can affect molecular pathways and lead to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure but lacking the nitro group.
1,3-Dioxane: A related compound with a six-membered ring structure instead of the five-membered dioxolane ring.
Nitroalkanes: Compounds with a nitro group attached to an alkane chain, similar to the nitro group in 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one.
Uniqueness
This compound is unique due to the combination of the dioxolane ring and the nitro group, which imparts distinct chemical reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
93297-91-7 |
|---|---|
Formule moléculaire |
C12H21NO5 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
1-(1,3-dioxolan-2-yl)-2-nitrononan-3-one |
InChI |
InChI=1S/C12H21NO5/c1-2-3-4-5-6-11(14)10(13(15)16)9-12-17-7-8-18-12/h10,12H,2-9H2,1H3 |
Clé InChI |
QPTAUKDRULTPOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C(CC1OCCO1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)


![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)




![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)

![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)


